molecular formula C20H18N2O3S B11525638 (2Z)-2-(3-ethoxy-4-hydroxybenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-(3-ethoxy-4-hydroxybenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11525638
M. Wt: 366.4 g/mol
InChI Key: NYDFHLJMJTZNPZ-YVLHZVERSA-N
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Description

2-[(Z)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole ring, with various substituents attached to the core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Coupling of the Thiazole and Benzimidazole Rings: The thiazole and benzimidazole rings are then coupled together through a cyclization reaction, often involving a dehydrating agent.

    Introduction of Substituents: The ethoxy and hydroxy groups are introduced through electrophilic aromatic substitution reactions, while the methylidene group is introduced via a condensation reaction with an appropriate aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The methylidene group can be reduced to a methyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Sodium ethoxide, potassium tert-butoxide, or other strong bases in suitable solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(Z)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(Z)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disruption of Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-1-(3-methoxy-4-hydroxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
  • 2-[(Z)-1-(3-ethoxy-4-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
  • 2-[(Z)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-one

Uniqueness

The uniqueness of 2-[(Z)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C20H18N2O3S/c1-4-25-16-9-13(6-8-15(16)23)10-17-19(24)22-14-7-5-11(2)12(3)18(14)21-20(22)26-17/h5-10,23H,4H2,1-3H3/b17-10-

InChI Key

NYDFHLJMJTZNPZ-YVLHZVERSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=C(C(=C(C=C4)C)C)N=C3S2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4=C(C(=C(C=C4)C)C)N=C3S2)O

Origin of Product

United States

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